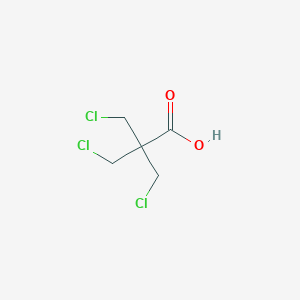

3-Chloro-2,2-bis(chloromethyl)propanoic acid

説明

The compound 3-chloro-2,2-bis(chloromethyl)propionic acid is a chlorinated propanoic acid derivative. Its molecular structure has been characterized by X-ray crystallography, revealing that it crystallizes in the monoclinic space group P21 with specific lattice constants. The compound forms dimers interconnected by hydrogen bridges, which is a significant feature of its molecular arrangement .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 3-chloro-2,2-bis(chloromethyl)propionic acid, they do offer insights into the synthesis of related compounds. For instance, derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid have been synthesized, which share a similar propanoic acid backbone . Additionally, the synthesis of 3,3-bis(indolyl)propanoic acid derivatives through iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles indicates the potential for catalytic systems to be used in the synthesis of related propanoic acid compounds .

Molecular Structure Analysis

The molecular structure of 3-chloro-2,2-bis(chloromethyl)propionic acid has been determined to be in the acentric monoclinic space group P21, with molecules forming dimers through hydrogen bonding. This structural information is crucial for understanding the compound's reactivity and interactions . Other related compounds, such as 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, have also been characterized by X-ray crystallography, providing a basis for comparison and further understanding of the structural aspects of these types of compounds .

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-chloro-2,2-bis(chloromethyl)propionic acid. However, the acidic condensation of bis(2-ethoxycarbonyl-5-indolyl) oxide and bis(2-ethoxycarbonyl-5-indolyl)methane with aromatic aldehydes to form bis(3-chloro) compounds suggests that chlorinated propanoic acids may undergo nucleophilic substitution reactions to yield various derivatives . This indicates that 3-chloro-2,2-bis(chloromethyl)propionic acid could potentially participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of 3-chloro-2,2-bis(chloromethyl)propionic acid, such as melting point and phase transitions, have been studied using thermal analysis and temperature-dependent X-ray and IR measurements. These studies have shown that there is no indication of a phase transition for this compound in the temperature range of 150 K to 384 K . The chemical properties, such as reactivity and potential for forming derivatives, can be inferred from related studies on similar chlorinated compounds and their reactivity patterns .

科学的研究の応用

-

Crystal Structures and Phase Transitions Research

- Application : This compound was used in a study of order-disorder phase transitions in molecular crystals .

- Method : The crystal structure of 3-chloro-2,2-bis(chloromethyl)propionic acid-1 was determined from single crystal data . Thermal analysis and temperature dependent X-ray and IR-measurements were also conducted .

- Results : The study found no indication of a phase transition in the range 150 K < T < 384 K . An order-disorder phase transition was detected for 1,3-dichloro-2,2-dimethylpropane at TI®II = 194.3 K, with a plastic cubic phase in the range 194.3 K < T < 259.1 K .

Safety And Hazards

特性

IUPAC Name |

3-chloro-2,2-bis(chloromethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRNKIGGASXJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(CCl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293405 | |

| Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,2-bis(chloromethyl)propanoic acid | |

CAS RN |

17831-70-8 | |

| Record name | 17831-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)